molecular formula C19H23ClN2O2S B11814688 (R)-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate CAS No. 1089729-73-6

(R)-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate

Cat. No.: B11814688
CAS No.: 1089729-73-6
M. Wt: 378.9 g/mol
InChI Key: CHKDWBPXNXGYDV-MRXNPFEDSA-N
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Description

®-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiazole ring, and a chlorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-chlorobenzaldehyde with thiourea under acidic conditions to form 4-(4-chlorophenyl)thiazole.

    Piperidine Ring Formation: The thiazole derivative is then reacted with ®-tert-butyl piperidine-1-carboxylate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, ®-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • ®-Tert-butyl 2-(4-(4-fluorophenyl)thiazol-2-YL)piperidine-1-carboxylate
  • ®-Tert-butyl 2-(4-(4-bromophenyl)thiazol-2-YL)piperidine-1-carboxylate
  • ®-Tert-butyl 2-(4-(4-methylphenyl)thiazol-2-YL)piperidine-1-carboxylate

Uniqueness

®-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.

Properties

CAS No.

1089729-73-6

Molecular Formula

C19H23ClN2O2S

Molecular Weight

378.9 g/mol

IUPAC Name

tert-butyl (2R)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C19H23ClN2O2S/c1-19(2,3)24-18(23)22-11-5-4-6-16(22)17-21-15(12-25-17)13-7-9-14(20)10-8-13/h7-10,12,16H,4-6,11H2,1-3H3/t16-/m1/s1

InChI Key

CHKDWBPXNXGYDV-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1C2=NC(=CS2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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